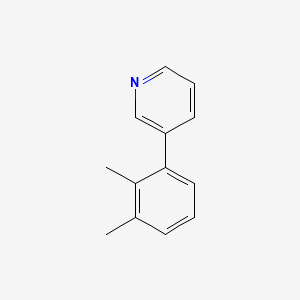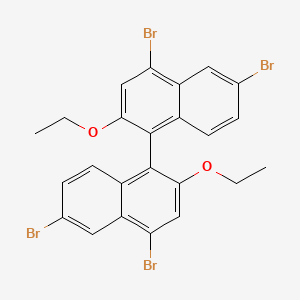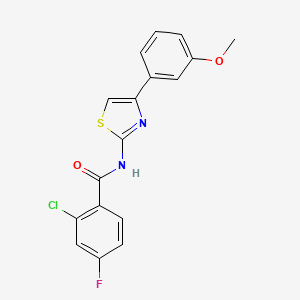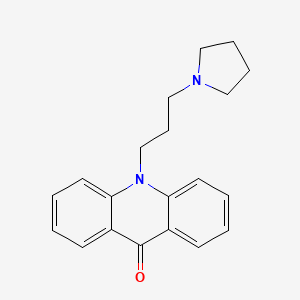
1-Cyclohexyl-2-imino-3-phenyl-2,3,3a,4,5,6-hexahydro-1H-indol-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexyl-2-imino-3-phenyl-2,3,3a,4,5,6-hexahydro-1H-indol-3-ol is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs.
Preparation Methods
The synthesis of 1-Cyclohexyl-2-imino-3-phenyl-2,3,3a,4,5,6-hexahydro-1H-indol-3-ol typically involves the Fischer indole synthesis. This method uses cyclohexanone and phenylhydrazine hydrochloride as starting materials, with methanesulfonic acid (MsOH) as a catalyst under reflux conditions in methanol (MeOH). The reaction yields the corresponding tricyclic indole in good yield . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Cyclohexyl-2-imino-3-phenyl-2,3,3a,4,5,6-hexahydro-1H-indol-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the imino group, leading to different amine derivatives.
Scientific Research Applications
1-Cyclohexyl-2-imino-3-phenyl-2,3,3a,4,5,6-hexahydro-1H-indol-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-2-imino-3-phenyl-2,3,3a,4,5,6-hexahydro-1H-indol-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1-Cyclohexyl-2-imino-3-phenyl-2,3,3a,4,5,6-hexahydro-1H-indol-3-ol can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Indazole derivatives: Known for their anti-inflammatory and antimicrobial properties.
Triazinoindole derivatives: Studied for their anticancer potential. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
88875-59-6 |
|---|---|
Molecular Formula |
C20H26N2O |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
1-cyclohexyl-2-imino-3-phenyl-3a,4,5,6-tetrahydroindol-3-ol |
InChI |
InChI=1S/C20H26N2O/c21-19-20(23,15-9-3-1-4-10-15)17-13-7-8-14-18(17)22(19)16-11-5-2-6-12-16/h1,3-4,9-10,14,16-17,21,23H,2,5-8,11-13H2 |
InChI Key |
GJDQESGQICOTGM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C3=CCCCC3C(C2=N)(C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-(6-methoxy-1H-indol-3-yl)ethyl)-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B14135381.png)
![[(2R,3R,4S,5R,6R)-3,5-diacetyloxy-4-hydroxy-6-methoxyoxan-2-yl]methyl acetate](/img/structure/B14135382.png)
![N-{2-[(E)-(1,3-Dioxo-1-phenylbutan-2-yl)diazenyl]benzene-1-sulfonyl}acetamide](/img/structure/B14135388.png)
![(2E)-2-[4-(2-oxo-5-pentyltetrahydrofuran-3-yl)butan-2-ylidene]hydrazinecarboxamide](/img/structure/B14135395.png)
![2-[(E)-(Naphthalen-1-yl)diazenyl]-1-phenylbutane-1,3-dione](/img/structure/B14135399.png)
![Methylenebis[ethynyl(dimethyl)silane]](/img/structure/B14135401.png)

![methyl (4R)-4-[(3R,5S,8R,9S,10S,12S,13R,14S,17R)-10,13-dimethyl-3,7,12-tris(trimethylsilyloxy)-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B14135415.png)
![2-(Bromomethyl)-6-chloro-4-methyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B14135423.png)
![2-methyl-1-[(4-methylphenyl)sulfonyl]-5-nitro-1H-indole](/img/structure/B14135428.png)



